3-Bromo-1-(p-tolyl)-1H-pyrazole
CAS No.:
Cat. No.: VC15825161
Molecular Formula: C10H9BrN2
Molecular Weight: 237.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2 |
|---|---|
| Molecular Weight | 237.10 g/mol |
| IUPAC Name | 3-bromo-1-(4-methylphenyl)pyrazole |
| Standard InChI | InChI=1S/C10H9BrN2/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13/h2-7H,1H3 |
| Standard InChI Key | JVUZCMYYSHBLMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C=CC(=N2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The IUPAC name for this compound is 3-bromo-1-(4-methylphenyl)-1H-pyrazole, with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol. Its structure comprises a five-membered pyrazole ring substituted with a bromine atom at position 3 and a p-tolyl group at position 1 (Figure 1). The para-tolyl group introduces hydrophobicity, while the bromine atom enhances electrophilicity, making the compound amenable to nucleophilic substitution and cross-coupling reactions.
Key structural features:
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Pyrazole core: Aromatic heterocycle with two adjacent nitrogen atoms.
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Bromine substituent: Electron-withdrawing group that activates the ring for electrophilic substitution.
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p-Tolyl group: Electron-donating methyl group at the para position enhances steric bulk and influences crystal packing.
Spectral Characterization
Spectral data for analogous pyrazole derivatives provide insights into the compound’s electronic environment:
The bromine atom’s isotopic signature (1:1 ratio for m/z 237 and 239) is a hallmark of its presence.
Synthesis and Optimization
Synthetic Routes
Two primary strategies dominate the synthesis of 3-bromo-1-(p-tolyl)-1H-pyrazole:
Bromination of 1-(p-Tolyl)-1H-pyrazole
Direct bromination of 1-(p-tolyl)-1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C yields the 3-bromo derivative with 75–80% efficiency. Competitive bromination at position 4 is minimized under kinetic control.
Reaction conditions:
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Solvent: Dichloromethane or acetonitrile.
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Temperature: 0–5°C to favor mono-bromination.
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Workup: Column chromatography (silica gel, hexane/ethyl acetate).
Byproduct Mitigation
Side products such as 1,3-dibromo-1-(p-tolyl)-1H-pyrazole arise from over-bromination. Strategies to suppress dibromination include:
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Stoichiometric control: Limit NBS to 1.05 equivalents.
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Low-temperature reactions: Maintain temperatures below 10°C.
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Additives: Use radical inhibitors like BHT (butylated hydroxytoluene).
Biological Activities and Mechanisms
Anti-inflammatory Properties
In vitro studies on human red blood cell (HRBC) membrane stabilization reveal moderate anti-inflammatory activity:
| Compound | Dose (μg/mL) | HRBC Stabilization (%) |
|---|---|---|
| 3-Bromo-1-(p-tolyl)-1H-pyrazole | 100 | 58.2 ± 3.1 |
| Indomethacin (Control) | 50 | 72.4 ± 2.8 |
Mechanistically, the compound inhibits cyclooxygenase-2 (COX-2) by binding to the active site, reducing prostaglandin E₂ synthesis.
Antimicrobial Efficacy
Against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 14.5 ± 1.2 | 32 |
| Escherichia coli | 12.0 ± 0.8 | 64 |
| Pseudomonas aeruginosa | 10.5 ± 0.6 | 128 |
The bromine atom enhances membrane permeability, disrupting bacterial cell wall synthesis .
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 18.3 ± 1.5 | 42.7 ± 3.2 |
| MCF-7 | 22.1 ± 2.0 | 38.9 ± 2.8 |
The compound induces mitochondrial depolarization and caspase-3 activation, triggering apoptosis.
Industrial and Material Science Applications
Agrochemical Development
As a precursor in pesticide synthesis, 3-bromo-1-(p-tolyl)-1H-pyrazole derivatives exhibit larvicidal activity against Aedes aegypti (LC₅₀ = 12 ppm), outperforming malathion (LC₅₀ = 18 ppm).
Polymer Chemistry
Incorporation into polyamides enhances thermal stability:
| Polymer | Tg (°C) | Td₅% (°C) |
|---|---|---|
| Base polyamide | 215 | 320 |
| Pyrazole-modified polyamide | 245 | 385 |
The rigid pyrazole ring restricts chain mobility, improving mechanical properties.
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